SNT-207707

Beschreibung

Eigenschaften

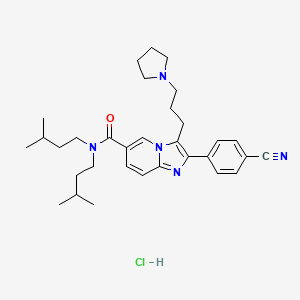

IUPAC Name |

2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O.ClH/c1-24(2)15-20-36(21-16-25(3)4)32(38)28-13-14-30-34-31(27-11-9-26(22-33)10-12-27)29(37(30)23-28)8-7-19-35-17-5-6-18-35;/h9-14,23-25H,5-8,15-21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJDWPWZNPVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)C(=O)C1=CN2C(=NC(=C2CCCN3CCCC3)C4=CC=C(C=C4)C#N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNT-207707

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R). Its mechanism of action centers on the competitive inhibition of MC4R signaling, a key pathway in the central nervous system for regulating energy homeostasis and appetite. By blocking the anorexigenic signals mediated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound effectively stimulates food intake and mitigates weight loss associated with conditions such as cachexia. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Antagonism of the Melanocortin-4 Receptor

This compound functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. The primary mechanism involves the blockade of the canonical Gαs-adenylyl cyclase-cAMP pathway, which is the principal signaling cascade activated by endogenous MC4R agonists.

Molecular Interaction and Binding Affinity

This compound exhibits high affinity and selectivity for the human MC4R.[1][2][3][4] It effectively displaces the endogenous agonist α-MSH, thereby preventing the conformational changes in the receptor required for G-protein coupling and subsequent downstream signaling.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Receptor | Species |

| Binding Affinity (IC50) | 8 nM | MC4R | Human |

| Functional Activity (IC50) | 5 nM | MC4R | Human |

| Selectivity vs. MC3R | >200-fold | MC3R | Human |

| Selectivity vs. MC5R | >200-fold | MC5R | Human |

Data compiled from multiple sources.[1][2][5]

Signaling Pathway Modulation

The MC4R is primarily coupled to the Gαs subunit of heterotrimeric G-proteins. Agonist binding to MC4R triggers the dissociation of Gαs from the Gβγ dimer, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. This compound, by blocking agonist binding, prevents this entire cascade. While the Gαs pathway is dominant, MC4R can also signal through other pathways, including Gαq and β-arrestin recruitment, although the impact of this compound on these alternative pathways is less characterized.

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (IC50) of this compound for the human MC4R.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells transiently or stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: Binding buffer typically consists of DMEM supplemented with 25 mM HEPES and 0.1% BSA.

-

Competition Binding: A constant concentration of a radiolabeled MC4R ligand (e.g., ¹²⁵I-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation and Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Objective: To determine the functional antagonist activity (IC50) of this compound at the human MC4R.

Methodology:

-

Cell Culture: HEK293 cells expressing the human MC4R are seeded in 96-well plates.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH, typically at its EC80 concentration) is added to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor-based assay.[6][7]

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.

In Vivo Models

Objective: To evaluate the efficacy of this compound in mitigating weight loss in a murine model of cancer cachexia.[8]

Methodology:

-

Animal Model: Male CD-1 mice are used.

-

Tumor Implantation: C26 murine colon adenocarcinoma cells are implanted subcutaneously into the flank of the mice.

-

Treatment: Daily oral administration of this compound (e.g., 30 mg/kg) or vehicle control is initiated the day after tumor implantation.[8]

-

Monitoring: Body weight, food intake, and tumor size are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., tumors, muscles, fat pads) are collected for further analysis.

-

Data Analysis: Changes in body weight (excluding tumor weight), food intake, and body composition are compared between the this compound-treated and vehicle-treated groups.

Pharmacokinetic and In Vivo Efficacy Data

This compound is orally bioavailable and crosses the blood-brain barrier. In vivo studies have demonstrated its ability to stimulate food intake in healthy mice and to significantly reduce tumor-induced weight loss in a cancer cachexia model.[1][8][9]

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Model | Dose | Route | Effect |

| Food Intake | Healthy Mice | 20 mg/kg | Subcutaneous | Distinct increase in food intake.[1][5][9] |

| Body Weight | C26 Cachexia Model | 30 mg/kg/day | Oral | Significantly reduced tumor-induced weight loss.[8] |

Conclusion

This compound is a well-characterized, potent, and selective MC4R antagonist. Its mechanism of action, centered on the blockade of the MC4R-cAMP signaling pathway in the hypothalamus, translates to a robust stimulation of appetite and an attenuation of pathological weight loss in preclinical models. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of conditions characterized by anorexia and cachexia. Further research and clinical development will be crucial to fully elucidate its clinical utility and safety profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]

- 3. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. innoprot.com [innoprot.com]

- 7. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

SNT-207707: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier (BBB) permeability of SNT-207707, a selective and orally active antagonist of the melanocortin-4 receptor (MC4R). While preclinical studies have established that this compound penetrates the BBB to exert its effects on the central nervous system, specific quantitative data on the extent of this permeability are not publicly available. This guide summarizes the existing qualitative evidence, outlines a putative experimental protocol for assessing BBB permeability based on standard preclinical methodologies, and illustrates the key concepts through diagrams.

Evidence of Blood-Brain Barrier Permeability

This compound has been consistently described in scientific literature and by chemical suppliers as a BBB-penetrating agent.[1][2] The primary evidence stems from a key preclinical study by Weyermann et al. (2009) in which the orally administered compound was shown to elicit central pharmacological effects in mice, namely an increase in food intake.[2] This central activity strongly implies that this compound can cross the BBB to reach its target, the MC4R, which is predominantly expressed in the brain.

Despite this qualitative evidence, to date, no published studies have provided specific quantitative metrics of this compound's BBB permeability, such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma concentration ratios (Kp,uu), or in vitro permeability coefficients.

Quantitative Data on Blood-Brain Barrier Permeability

As of November 2025, there is no publicly available quantitative data for the blood-brain barrier permeability of this compound. The following table is provided as a template for the type of data that would be generated in preclinical studies to characterize the BBB penetration of a compound.

| Parameter | Value | Species | Method | Reference |

| Brain-to-Plasma Ratio (Kp) | Data not available | |||

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | |||

| In vitro Apparent Permeability (Papp) | Data not available | |||

| Efflux Ratio | Data not available |

Putative Experimental Protocol for In Vivo BBB Permeability Assessment

The following outlines a standard experimental protocol for determining the brain and plasma concentrations of a test compound in a rodent model, which would be used to calculate the brain-to-plasma ratio (Kp). This protocol is based on common practices in preclinical drug development and is a likely representation of the methodology that would have been used to assess the BBB penetration of this compound.

Objective: To determine the concentration of this compound in the brain and plasma of mice at various time points following oral administration.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Male CD-1 mice (8-10 weeks old)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized)

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Fast mice overnight with free access to water.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. A vehicle control group should also be included.

-

-

Sample Collection:

-

At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), anesthetize a cohort of mice (n=3-4 per time point).

-

Collect blood via cardiac puncture into heparinized tubes.

-

Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain tissue.

-

Carefully dissect and collect the whole brain.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Weigh the brain tissue and homogenize it in a suitable buffer.

-

Process both plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction) to extract this compound.

-

-

Quantification:

-

Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in both plasma (ng/mL) and brain tissue (ng/g).

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula:

-

Kp = Cbrain / Cplasma

-

Where Cbrain is the concentration of this compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

-

-

Visualizations

This compound Signaling Pathway at the Blood-Brain Barrier

While the specific transporters for this compound across the BBB are unknown, its interaction with the MC4R in the central nervous system is its primary mechanism of action. The following diagram illustrates the general concept of a small molecule crossing the BBB to engage its central target.

Caption: Conceptual diagram of this compound crossing the BBB.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram outlines the key steps in the experimental workflow for determining the brain-to-plasma ratio of this compound.

Caption: Workflow for in vivo assessment of BBB permeability.

Conclusion

This compound is recognized as a blood-brain barrier-penetrating molecule, a critical characteristic for its function as a centrally acting MC4R antagonist. While direct quantitative data on its permeability are not available in the public domain, the established central effects in preclinical models provide strong indirect evidence of its ability to cross the BBB. The experimental protocol detailed in this guide represents a standard methodology for obtaining the quantitative data necessary for a full characterization of its CNS distribution. Further research and publication of these specific pharmacokinetic parameters would be of significant value to the scientific community.

References

SNT-207707: A Technical Guide for Studying Melanocortin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SNT-207707, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This document details its mechanism of action, key quantitative data, experimental protocols, and its role in the exploration of melanocortin signaling pathways.

Introduction to this compound

This compound is a selective, potent, and orally active small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, including appetite and metabolic rate. Due to its ability to penetrate the blood-brain barrier and target hypothalamic MC4R, this compound serves as a valuable tool for investigating the physiological and pathological roles of the melanocortin signaling pathway. Its primary action of blocking MC4R can lead to an increase in food intake, making it a compound of interest for conditions such as cachexia.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and a related compound, SNT207858.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target Receptor | Notes |

| IC50 (Binding) | 8 nM | MC4R | |

| IC50 (Function) | 5 nM | MC4R | |

| Selectivity | >200-fold | MC4R vs. MC3R & MC5R |

Table 2: Comparative Potency of MC4R Antagonists

| Compound | IC50 (Binding) | IC50 (Function) |

| This compound | 8 nM | 5 nM |

| SNT207858 | 22 nM | 11 nM |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an antagonist at the MC4R. The melanocortin system in the hypothalamus is a key regulator of energy balance. The endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), binds to MC4R to promote satiety and increase energy expenditure. Conversely, the endogenous inverse agonist, agouti-related protein (AgRP), blocks MC4R signaling to stimulate food intake.

By competitively binding to and blocking the MC4R, this compound inhibits the downstream signaling cascade typically initiated by agonists like α-MSH. This leads to an orexigenic (appetite-stimulating) effect.

Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway.

Experimental Protocols

The following are representative experimental protocols for the use of this compound in preclinical research.

In Vivo Administration in Mice

This protocol is adapted from studies investigating the effect of this compound on food intake.

Objective: To assess the effect of orally administered this compound on food intake in mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Male CD-1 mice (12 weeks old)

-

Oral gavage needles

-

Standard laboratory animal housing and food

Procedure:

-

Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., for a 60 mg/kg dose).

-

Acclimate mice to the experimental conditions.

-

Fast mice for a predetermined period, if required by the study design.

-

Administer this compound or vehicle control to the mice via oral gavage.

-

Return mice to their cages with pre-weighed food.

-

Measure food intake at specified time points (e.g., 1, 3, and 6 hours post-dose).

-

At the end of the experiment, euthanize mice and collect blood and tissue samples as required for pharmacokinetic or pharmacodynamic analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a critical research tool for elucidating the complex role of the melanocortin signaling pathway in energy homeostasis. Its high potency, selectivity for MC4R, and oral bioavailability make it an excellent candidate for in vivo studies aimed at understanding the physiological consequences of MC4R antagonism. The provided data and protocols serve as a foundation for researchers to design and execute robust experiments in this field.

An In-depth Technical Guide on SNT-207707 and its Effects on Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data available for SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. The document details its mechanism of action, quantitative efficacy in appetite modulation, and its potential therapeutic application in cachexia.

Core Mechanism of Action

This compound is a non-peptidic, orally active, and blood-brain barrier penetrating small molecule that acts as a selective antagonist of the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key brain region for regulating energy homeostasis[1][2]. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from pro-opiomelanocortin (POMC)[1]. Activation of MC4R by α-MSH leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R, as with this compound, blocks the anorexigenic signal of α-MSH, leading to an increase in food intake[1][2]. This mechanism makes MC4R antagonists a promising therapeutic strategy for conditions characterized by anorexia and weight loss, such as cancer-induced cachexia[1][2][3].

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity [4][5][6][7]

| Parameter | Value (nM) | Receptor |

| IC50 (Binding) | 8 | Melanocortin-4 Receptor (MC4R) |

| IC50 (Function) | 5 | Melanocortin-4 Receptor (MC4R) |

IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Mice [1][4][8]

| Experiment | Animal Model | Compound | Dose | Route | Effect |

| Light Phase Food Intake | Healthy Mice | This compound | 20 mg/kg | Subcutaneous | Distinctly increased food intake |

| Cancer-Induced Cachexia | C26 Adenocarcinoma Mice | This compound | 30 mg/kg/day | Oral | Significantly reduced tumor-induced weight loss |

Signaling Pathway

The diagram below illustrates the signaling pathway of the melanocortin-4 receptor and the antagonistic role of this compound. Under normal physiological conditions, α-MSH binds to MC4R, initiating a signaling cascade that results in reduced appetite. This compound competitively binds to the MC4R, preventing α-MSH from binding and thereby inhibiting the downstream signaling that leads to appetite suppression.

Caption: this compound antagonism of the MC4R signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

In Vivo Light Phase Food Intake Study [1]

-

Animal Model: Healthy, male CD-1 mice, twelve weeks old.

-

Housing: Animals were housed in groups of three.

-

Treatment: A single subcutaneous injection of this compound at a dose of 20 mg/kg. A vehicle control group was also included.

-

Data Collection: Food intake per cage was recorded over a 4-hour period immediately following the administration of the compound.

-

Statistical Analysis: The data, presented as mean ± SEM, was analyzed using ANOVA, with p<0.01 considered statistically significant.

Cancer-Induced Cachexia Model [1][8]

-

Animal Model: Mice subcutaneously implanted with C26 adenocarcinoma cells.

-

Treatment: Once daily oral administration of this compound (30 mg/kg) or a vehicle control, commencing the day after tumor implantation.

-

Parameters Measured:

-

Body weight was monitored throughout the study.

-

Tumor growth and weight were measured to ensure the anti-cachectic effects were not due to anti-tumor activity.

-

Body composition, including lean body mass and fat mass, was assessed.

-

-

Outcome: The study evaluated the ability of this compound to prevent tumor-induced weight loss and the loss of lean and fat mass.

Experimental Workflow

The following diagram outlines the workflow for the in vivo studies investigating the effects of this compound.

Caption: Workflow for in vivo evaluation of this compound.

References

- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 7. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. caymanchem.com [caymanchem.com]

SNT-207707: A Technical Guide for Researchers in Metabolic Diseases

Abstract

SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for metabolic diseases, with a particular focus on conditions characterized by anorexia and cachexia. This guide consolidates available preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and the Melanocortin System

The central melanocortin system is a critical neural network that governs energy balance, including food intake and energy expenditure.[1] The melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, is a central component of this system.[2][3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate appetite and reduce energy expenditure, making it a promising therapeutic target for treating metabolic disorders such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.[4][5]

This compound has emerged as a significant research compound due to its high potency, selectivity for MC4R, and oral bioavailability.[4][5] Preclinical studies have demonstrated its efficacy in stimulating food intake and mitigating weight loss in animal models of cachexia.[4][6] This guide serves to provide a comprehensive overview of the technical details surrounding the investigation of this compound.

Core Compound Characteristics and In Vitro Pharmacology

This compound is a non-peptidic small molecule that acts as a competitive antagonist at the MC4R. Its in vitro pharmacological profile is characterized by high affinity and functional antagonism.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| IC50 (Binding) | 8 nM | MC4R | Radioligand Binding Assay | [4][5] |

| IC50 (Functional) | 5 nM | MC4R | cAMP Functional Assay | [4][5] |

| Selectivity | >200-fold | vs. MC3R and MC5R | Radioligand Binding Assay | [4] |

In Vivo Efficacy in Metabolic Disease Models

The primary therapeutic application of this compound investigated to date is in the context of cancer-induced cachexia. Studies in mouse models have demonstrated its ability to counteract the anorexia and body weight loss associated with this condition.

Stimulation of Food Intake in Healthy Mice

Oral administration of this compound has been shown to dose-dependently increase food intake in healthy mice.[4] A single subcutaneous injection of 20 mg/kg also significantly increases food intake.[5]

| Animal Model | Compound | Dose | Route of Administration | Effect on Food Intake | Reference |

| Healthy CD-1 Mice | This compound | 20 mg/kg | Subcutaneous | Significant increase | [5] |

| Healthy Mice | This compound | Not specified | Oral | Dose-dependent increase | [4] |

Attenuation of Cancer-Induced Cachexia

In a C26 adenocarcinoma-induced cachexia mouse model, daily oral administration of this compound demonstrated a significant therapeutic effect.

| Animal Model | Treatment | Key Findings | Reference |

| C26 Adenocarcinoma Mice | This compound (oral, daily) | - Almost completely prevented tumor-induced body weight loss.- Diminished the loss of lean body mass.- Prevented the loss of fat mass. | [4] |

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in preclinical models are not publicly available, a study by Weyermann et al. (2009) involved the collection of plasma samples from mice at 1, 3, and 6 hours following a 60 mg/kg oral dose for analysis, indicating that the compound is absorbed and present in the systemic circulation within this timeframe. The compound is also noted to be blood-brain barrier penetrant.[4]

Clinical Development Status

As of the date of this publication, there is no publicly available information to indicate that this compound has entered human clinical trials. Searches for an Investigational New Drug (IND) application or clinical trial registrations for this compound have not yielded any results. Recent reports from Santhera Pharmaceuticals, the original developer, have focused on other compounds in their pipeline.[7][8][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and information derived from relevant publications.

MC4R Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the MC4R.

Materials:

-

HEK293 or COS cells transiently or stably expressing the human MC4R.[2][10][11]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled [Nle4, D-Phe7] α-MSH.

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from MC4R-expressing cells.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A constant concentration of [125I][Nle4, D-Phe7] α-MSH (typically at or below its Kd).

-

Serial dilutions of this compound or vehicle (for total binding) or non-specific binding control.

-

Cell membrane preparation.

-

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for this compound by non-linear regression analysis.

MC4R cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing human MC4R.[13]

-

Cell culture medium (e.g., DMEM) with and without serum.

-

MC4R agonist: α-MSH.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, FRET, or AlphaScreen-based).[14][15][16]

-

Lysis buffer (if required by the kit).

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Seed the MC4R-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the growth medium with serum-free medium and incubate.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle for a defined period.

-

Add a fixed concentration of α-MSH (typically EC80) to stimulate cAMP production, in the continued presence of this compound.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Determine the IC50 value for this compound by plotting the inhibition of the α-MSH response against the concentration of the antagonist.

In Vivo Cancer-Induced Cachexia Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse model of cancer cachexia.

Materials:

-

C26 adenocarcinoma cells.

-

This compound.

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

-

Equipment for measuring food intake (e.g., metabolic cages or specialized feeding systems).[17][18]

-

Equipment for measuring body composition (e.g., DEXA scanner).[1][19]

Procedure:

-

Subcutaneously implant C26 adenocarcinoma cells into the flank of the mice.

-

Monitor tumor growth and body weight regularly.

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle by oral gavage daily.

-

Measure food intake and body weight daily or at regular intervals.

-

At the end of the study, measure body composition (lean mass and fat mass) using DEXA.

-

Collect tissues for further analysis if required.

-

Compare the changes in body weight, food intake, lean mass, and fat mass between the this compound-treated and vehicle-treated groups.

Visualizations: Pathways and Workflows

Signaling Pathway of MC4R Antagonism

References

- 1. Hypothalamic food intake regulation in a cancer-cachectic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. santhera.com [santhera.com]

- 8. santhera.com [santhera.com]

- 9. santhera.com [santhera.com]

- 10. Characterisation of the melanocortin 4 receptor by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of melanocortin receptor subtypes by radioligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. cosmobio.co.jp [cosmobio.co.jp]

- 17. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]

- 18. Body composition, food intake, and energy expenditure in a murine model of Roux-en-Y gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Notes and Protocols for SNT-207707 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SNT-207707, a selective and orally active melanocortin-4 receptor (MC4R) antagonist, in mouse models of cancer-induced cachexia. The protocols detailed below are based on preclinical studies demonstrating the compound's efficacy in stimulating food intake and mitigating weight loss associated with cancer.

Mechanism of Action

This compound acts as a potent and selective antagonist of the melanocortin-4 receptor (MC4R)[1][2][3][4][5]. The MC4R is a critical component of the central nervous system's regulation of energy balance. Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates MC4R, leading to a sensation of satiety and reduced food intake. In pathological states such as cancer cachexia, this pathway can be dysregulated.

This compound competitively blocks the binding of α-MSH to MC4R. This inhibition of MC4R signaling is believed to mimic the effect of the endogenous inverse agonist, agouti-related protein (AgRP), which is known to increase food intake and decrease energy expenditure[6][7][8]. By antagonizing the MC4R, this compound effectively promotes appetite and can counteract the anorexic effects often seen in cachexia[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value |

| IC50 (Binding) | Melanocortin-4 (MC4R) | 8 nM[1][6] |

| IC50 (Functional) | Melanocortin-4 (MC4R) | 5 nM[1][2][3][4][9] |

| Selectivity | >200-fold vs. MC3 and MC5 | [6] |

Table 2: In Vivo Efficacy in Mouse Models

| Mouse Model | Treatment | Dose | Route | Key Findings |

| Healthy CD-1 Mice | This compound | 20 mg/kg | Subcutaneous | Distinctly increased food intake[1]. |

| C26 Adenocarcinoma-induced Cachexia | This compound | 30 mg/kg/day | Oral (gavage) | Significantly reduced tumor-induced weight loss[9]. |

| Healthy Mice | This compound | Not specified | Oral | Distinctly increased food intake[6][7]. |

Experimental Protocols

Protocol 1: Evaluation of Acute Effects on Food Intake in Healthy Mice

This protocol is designed to assess the acute orexigenic (appetite-stimulating) effects of this compound in healthy mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% Hydroxypropyl-β-cyclodextrin)

-

Male CD-1 mice (12 weeks old)

-

Standard laboratory mouse chow

-

Oral gavage needles

-

Metabolic cages for monitoring food intake

Procedure:

-

Animal Acclimation: House male CD-1 mice in groups of three and allow them to acclimate to the housing conditions for at least one week prior to the experiment.

-

Compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration for a final dose of 20 mg/kg.

-

Dosing: At the beginning of the light phase, administer this compound or vehicle to the mice via oral gavage.

-

Food Intake Measurement: Immediately after dosing, place the mice in metabolic cages with pre-weighed food. Record the cumulative food intake per cage at 1, 3, and 6 hours post-administration.

-

Data Analysis: Calculate the average food intake per mouse for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the food intake between the this compound and vehicle-treated groups.

Protocol 2: Assessment of Anti-Cachectic Effects in a C26 Adenocarcinoma Mouse Model

This protocol evaluates the efficacy of this compound in preventing weight loss in a well-established mouse model of cancer-induced cachexia.

Materials:

-

This compound

-

Vehicle

-

Male Balb/c mice

-

C26 adenocarcinoma cells

-

Phosphate-buffered saline (PBS)

-

Subcutaneous injection needles

-

Oral gavage needles

-

Analytical balance for daily body weight measurement

-

Calipers for tumor volume measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant C26 adenocarcinoma cells into the flank of male Balb/c mice.

-

Treatment Initiation: Begin daily oral administration of this compound (30 mg/kg) or vehicle the day after tumor implantation.

-

Monitoring:

-

Measure the body weight of each mouse daily.

-

Measure tumor volume with calipers every other day.

-

-

Endpoint: Continue the treatment and monitoring until a predetermined endpoint is reached (e.g., significant tumor burden or a defined loss of body weight in the control group).

-

Tissue Analysis (Optional): At the end of the study, tissues such as muscle and fat pads can be dissected and weighed to assess changes in body composition.

-

Data Analysis: Compare the changes in body weight, lean body mass, and fat mass between the this compound and vehicle-treated groups using appropriate statistical methods.

Visualizations

Signaling Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 4. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vivo Administration of SNT-207707 via Oral Gavage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SNT-207707, a selective and potent melanocortin-4 (MC-4) receptor antagonist, via oral gavage. The information is intended for researchers, scientists, and professionals involved in drug development.

This compound is an orally active, non-peptidic compound that has been shown to penetrate the blood-brain barrier.[1][2] It acts as an antagonist at the MC-4 receptor, a key regulator of food intake and energy homeostasis.[3][4][5][6] Blockade of the MC-4 receptor by this compound has been demonstrated to stimulate food intake and mitigate cancer-induced cachexia in preclinical models.[1][2][7]

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the melanocortin-4 receptor (MC4R).[8] The MC4R is primarily expressed in the brain and is a crucial component of the leptin-melanocortin signaling pathway, which regulates energy balance. The endogenous agonist for the MC4R is the anorexigenic peptide alpha-melanocyte-stimulating hormone (α-MSH). When α-MSH binds to the MC4R, it signals satiety and reduces food intake. This compound competitively blocks the binding of α-MSH to the MC4R, thereby inhibiting this anorexigenic signal and leading to an increase in food intake.[1][2] The endogenous inverse agonist at this receptor is the agouti-related protein (AgRP).[1][2]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in CD-1 mice following a single oral gavage administration of 60 mg/kg.[7][9]

| Parameter | Plasma | Brain |

| Cmax (ng/mL or ng/g) | 103 ± 15 | 80 ± 26 |

| Tmax (hr) | 1 | 3 |

| AUC 0-6hr (ngh/mL or ngh/g) | 321 ± 48 | 328 ± 103 |

Note: Data are presented as mean ± SEM (n=3 per group).

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol is for the preparation of a clear solution of this compound suitable for oral administration in mice.[8]

Materials:

-

This compound (hydrochloride salt, crystalline solid)[10]

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

Vortex the final solution to ensure it is clear and well-mixed. This protocol yields a clear solution of ≥ 2.08 mg/mL.[8]

Alternative Formulation: [8]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-

Add this to 900 µL of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in Saline.

-

Mix thoroughly to obtain a clear solution. This protocol also yields a clear solution of ≥ 2.08 mg/mL.[8]

In Vivo Oral Gavage Administration in Mice

This protocol outlines the procedure for administering this compound to mice to assess its effects on food intake or in a cachexia model.

Animals:

Procedure:

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure gastric emptying, but be mindful of the specific experimental aims.

-

Calculate the required dose volume based on the animal's body weight and the concentration of the this compound formulation. A typical dose for efficacy studies is 20-30 mg/kg.[9][10][11] For pharmacokinetic studies, a dose of 60 mg/kg has been used.[6][7]

-

Administer the calculated volume of the this compound formulation or vehicle control to the mice via oral gavage using a proper gauge gavage needle.

-

For acute food intake studies, measure food consumption at regular intervals (e.g., 1, 2, 4, and 6 hours) post-administration.[9]

-

For cachexia studies, administer this compound once daily.[8][7] Monitor body weight, food intake, and tumor size regularly. Body composition (lean and fat mass) can be assessed at the end of the study.[1][2]

Pharmacokinetic Study Protocol

This protocol is for determining the plasma and brain concentrations of this compound following oral administration.[6][7]

Procedure:

-

Dose twelve-week-old male CD-1 mice with 60 mg/kg of this compound via oral gavage (n=9).[6][7]

-

At designated time points post-dose (e.g., 1, 3, and 6 hours), euthanize a subset of mice (n=3 per time point) via CO2 asphyxiation.[6][7]

-

Immediately collect blood via cardiac puncture into tubes containing an appropriate anticoagulant.

-

Isolate plasma by centrifugation and store at -80°C until analysis.

-

Excise the brain, rinse with cold saline, blot dry, and store at -80°C until analysis.

-

Analyze plasma and brain tissue concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

Safety and Toxicology

This compound is intended for research use only.[8] Standard safety precautions should be taken when handling this compound. A full toxicological profile is not publicly available. For in vivo studies, it is crucial to monitor the animals for any adverse effects.

Conclusion

This compound is a valuable research tool for investigating the role of the MC-4 receptor in energy homeostasis and disease states such as cachexia. The protocols provided here offer a starting point for in vivo studies using oral gavage administration. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.

References

- 1. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. glpbio.com [glpbio.com]

- 7. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

Application Notes and Protocols for SNT-207707 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the brain.[1][2][3] The MC4R is a key regulator of energy homeostasis, appetite, and metabolism.[4] Agonist binding to MC4R activates the Gs alpha subunit of the heterotrimeric G protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to changes in gene expression.[5][6] Antagonists like this compound block this signaling cascade, making them valuable tools for studying the physiological roles of the MC4R and for the potential development of therapeutics for conditions such as cachexia.[7]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays to characterize its antagonist activity at the MC4R.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]-imidazo[1,2-a]pyridine-6-carboxamide, monohydrochloride | [7] |

| CAS Number | 1064662-40-3 | [1] |

| Molecular Formula | C₃₂H₄₄ClN₅O | [1] |

| Molecular Weight | 550.18 g/mol | [1] |

| Purity | ≥98% | |

| Appearance | White to off-white solid | [1] |

| IC₅₀ (binding) | 8 nM | [1][8] |

| IC₅₀ (functional) | 5 nM | [1][2][3][8] |

| Solubility | DMSO: ≥ 250 mg/mL (454.40 mM) Methanol: 250 mg/mL (454.40 mM) Acetonitrile: Slightly soluble (0.1-1 mg/ml) | [7] |

| Storage | Store solid at -20°C for up to 4 years. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile tips

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW = 550.18 g/mol ), the required volume of DMSO is 181.76 µL.

-

Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for evaluating the antagonist activity of this compound in a cell-based in vitro assay.

Caption: A general workflow for assessing this compound's antagonist activity.

MC4R Antagonist Activity Assay (cAMP Measurement)

This protocol provides a method to determine the potency of this compound as an MC4R antagonist by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the receptor.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (10 mM in DMSO)

-

MC4R agonist, e.g., α-Melanocyte-Stimulating Hormone (α-MSH)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX)

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

-

96-well white, solid-bottom cell culture plates

-

Multichannel pipettor

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Seeding: Seed HEK293-MC4R cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

-

Antagonist Incubation: Carefully remove the culture medium from the cells. Add 50 µL of the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Prepare the α-MSH solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). Add 50 µL of the α-MSH solution to all wells except the basal control wells (which receive 50 µL of assay buffer). The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Melanocortin-4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor and the point of inhibition by this compound.

Caption: MC4R signaling cascade and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lack of cAMP-response Element-binding Protein 1 in the Hypothalamus Causes Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exchange factors directly activated by cAMP mediate melanocortin 4 receptor-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Solubility and Handling of SNT-207707

Audience: Researchers, scientists, and drug development professionals.

Introduction SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin receptor 4 (MC4R), with an IC50 value of 5 nM. It is a valuable tool for research in areas such as energy metabolism and cachexia. This document provides detailed information on the solubility of this compound in various solvents, along with protocols for its handling and use in a laboratory setting.

Solubility Data

The solubility of this compound (hydrochloride, FW: 550.2) has been determined in several common organic solvents. The data is summarized in the table below. It is important to note the variability in reported solubility for DMSO, which may be influenced by factors such as the purity and water content of the solvent. For achieving higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Classification | Source(s) |

| DMSO | ≥ 250 mg/mL | ~454.40 mM | Soluble | |

| 1 - 10 mg/mL | ~1.82 - 18.18 mM | Sparingly Soluble | ||

| Methanol | 250 mg/mL | ~454.40 mM | Soluble | |

| Acetonitrile | 0.1 - 1 mg/mL | ~0.18 - 1.82 mM | Slightly Soluble |

Note: The designation "≥" indicates that the saturation point was not reached at the specified concentration. MedChemExpress highlights that hygroscopic DMSO can significantly impact the solubility of products and recommends using newly opened DMSO for best results.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound solid in a sterile tube.

-

Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 1.8176 mL of DMSO to 10 mg of this compound).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath for a short period. Gentle warming to 37°C can also be applied.

-

Once a clear solution is obtained, the stock solution is ready for use or storage.

-

Storage: For long-term stability, store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the container is sealed to protect from moisture.

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound solid

-

Solvent of interest (e.g., DMSO, Acetonitrile)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vial in a shaker and agitate at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample at high speed.

-

Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method like HPLC. A standard calibration curve must be generated using solutions of known concentrations for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Visualized Workflows and Mechanisms

Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

This compound Mechanism of Action

This compound acts as a competitive antagonist at the Melanocortin-4 Receptor (MC4R), a G-protein-coupled receptor (GPCR). It blocks the binding of endogenous agonists like α-Melanocyte-Stimulating Hormone (α-MSH), thereby inhibiting downstream signaling.

Application Notes and Protocols: Subcutaneous Administration of SNT-207707

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for the preparation and subcutaneous (SC) administration of SNT-207707, a potent and selective melanocortin-4 receptor (MC4R) antagonist. It includes information on the compound's mechanism of action, formulation for in vivo studies, and a step-by-step guide for subcutaneous injection in murine models. Additionally, relevant quantitative data is presented, and the associated signaling pathway is illustrated.

Introduction to this compound

This compound is a small molecule antagonist that selectively targets the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor (GPCR) primarily expressed in the hypothalamus.[1][2][3][4] The MC4R is a key regulator of energy homeostasis, food intake, and body weight.[5][6] By antagonizing this receptor, this compound blocks the anorexigenic signals mediated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to an increase in food intake.[1][5][6] This mechanism of action makes this compound a valuable research tool for studying metabolic regulation and a potential candidate for therapeutic interventions in conditions such as cachexia (severe body wasting).[1][5][7] Preclinical studies have demonstrated that a single subcutaneous injection of this compound can significantly increase food intake in mice.[1][8]

This compound Quantitative Data

The following table summarizes the key quantitative parameters for this compound based on available in vitro and in vivo data.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (IC₅₀) | 8 nM | Melanocortin-4 Receptor (MC4R) | [1][4] |

| Functional Activity (IC₅₀) | 5 nM | Melanocortin-4 Receptor (MC4R) | [1][4] |

| Selectivity | >200-fold vs. MC3R and MC5R | Melanocortin Receptors | [1][8] |

| Effective In Vivo Dose | 20 mg/kg (subcutaneous) | CD-1 Mice | [1][8] |

Signaling Pathway

This compound acts by competitively inhibiting the MC4R signaling cascade. Under normal physiological conditions, agonists such as α-MSH bind to MC4R, activating the Gαs protein, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA) and downstream signaling events that ultimately promote satiety and reduce food intake. This compound blocks this initial binding step, thereby inhibiting the entire downstream cascade.

Experimental Protocols

Preparation of this compound Formulation for Subcutaneous Injection

This protocol describes the preparation of a 100 µL injection volume for a 20 mg/kg dose in a 25g mouse. Adjust volumes as necessary for different animal weights or dosing requirements.

4.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

PEG300, sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

4.2. Vehicle Composition

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

4.3. Stock Solution Preparation (e.g., 5 mg/mL)

-

Calculate the required mass of this compound. For a 25g mouse at 20 mg/kg, the total dose is 0.5 mg. To prepare a 5 mg/mL solution, you will need to formulate a sufficient volume for your study group.

-

Weigh the this compound powder accurately and place it into a sterile microcentrifuge tube.

-

Add the required volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL as per supplier data).[1] Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[8]

4.4. Working Solution Preparation (5 mg/mL)

-

To prepare 1 mL of the final working solution, begin with the appropriate volume of the DMSO stock solution. For example, to make a 5 mg/mL solution from a 50 mg/mL stock, you would use 100 µL of the stock.

-

In a new sterile tube, add 400 µL of PEG300 to the 100 µL of DMSO stock solution. Vortex until the solution is homogeneous.[1]

-

Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed.[1]

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a clear, uniform solution.[1]

-

Visually inspect the solution for any precipitation before use.

Subcutaneous Injection Protocol (Murine Model)

This protocol outlines the general procedure for administering the prepared this compound solution to a mouse.

5.1. Workflow Diagram

5.2. Materials

-

Prepared this compound working solution

-

Sterile 0.3 mL or 0.5 mL insulin or tuberculin syringes with a 25-27 gauge needle.[9]

-

70% Ethanol and sterile gauze pads

-

Appropriate personal protective equipment (PPE)

-

Approved sharps disposal container[10]

5.3. Procedure

-

Dose Calculation: Calculate the precise volume of the this compound solution needed for each animal based on its body weight and the target dose (e.g., 20 mg/kg). For a 25g mouse and a 5 mg/mL solution, the injection volume is 100 µL.

-

Syringe Preparation: Aseptically draw the calculated volume into a sterile syringe. Ensure there are no large air bubbles.

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring it cannot move excessively during the injection.

-

Site Selection: The preferred site for SC injection is the interscapular area (scruff of the neck) or the flank.[11] Rotate injection sites if repeat dosing is required.[9][11]

-

Site Preparation: Swab the injection site with a 70% ethanol pad and allow it to air dry completely.[10][11]

-

Injection: With your non-dominant hand, lift a fold of skin to create a "tent".[11] With your dominant hand, hold the syringe and insert the needle, bevel up, at a 45-degree angle into the base of the skin tent.[9]

-

Administration: Slowly and steadily depress the plunger to inject the full volume of the solution. The maximum recommended volume for a single SC site in a mouse is typically around 100-200 µL; do not exceed 3 mL at a single site for larger animals.[9]

-

Withdrawal: After the injection is complete, withdraw the needle smoothly. Apply gentle pressure to the site with a dry gauze pad for a few seconds if any bleeding occurs. Do not massage the area.

-

Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions.

-

Disposal: Immediately dispose of the used needle and syringe in a designated sharps container.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.glpbio.com [file.glpbio.com]

- 9. policy.nshealth.ca [policy.nshealth.ca]

- 10. mskcc.org [mskcc.org]

- 11. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]

Application Note: Long-Term Stability of SNT-207707 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207707 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), playing a crucial role in regulating food intake and energy expenditure. As a valuable tool in preclinical research, particularly in studies related to cachexia and appetite modulation, ensuring the integrity and stability of this compound stock solutions is paramount for reproducible and reliable experimental outcomes. This application note provides a comprehensive guide to the long-term stability of this compound stock solutions, including recommended storage conditions, and a detailed protocol for in-house stability assessment.

Solubility and Recommended Storage

Proper dissolution and storage are critical for maintaining the activity and stability of this compound. This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] One supplier suggests that for obtaining a higher solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1] It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

The stability of this compound in its solid form is reported to be at least 4 years when stored at -20°C.[2][3] For stock solutions, the storage duration is dependent on the temperature.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions based on currently available data.

| Solvent | Storage Temperature | Recommended Storage Period | Source |

| DMSO | -80°C | up to 6 months | [4] |

| DMSO | -20°C | up to 1 month | [4] |

| Not Specified | below -20°C | several months | [1] |

Note: The stability of this compound in other solvents has not been extensively reported. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[2]

Experimental Protocol: Long-Term Stability Assessment of this compound Stock Solutions

This protocol outlines a general procedure for researchers to validate the long-term stability of this compound stock solutions in their own laboratory settings.

1. Materials and Equipment:

-

This compound (solid)

-

Anhydrous, high-purity DMSO

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

-20°C and -80°C freezers

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

2. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO):

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolve the powder in the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

-

To aid dissolution, vortex the solution and, if necessary, sonicate in an ultrasonic bath for 5-10 minutes. Ensure the solution is clear and free of particulates.

-

Aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

3. Storage Conditions and Time Points:

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and storage condition.

-

Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

-

Establish a timeline for stability testing. Recommended time points for analysis include:

-

Time 0 (immediately after preparation)

-

1 month

-

3 months

-

6 months

-

12 months

-

4. Stability Analysis using HPLC:

-

At each designated time point, retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely at room temperature.

-

Prepare a series of dilutions of the stock solution for analysis.

-

Analyze the samples by a validated reverse-phase HPLC method. A C18 column is often a good starting point.

-

Monitor the purity of this compound by assessing the peak area of the parent compound relative to any degradation products.

-

Quantify the concentration of this compound at each time point against a freshly prepared standard curve to determine any loss of compound.

5. Data Analysis and Interpretation:

-

Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

-

A common threshold for stability is the retention of ≥95% of the initial compound concentration.

-

Plot the percentage of remaining this compound against time to visualize the degradation kinetics at different storage temperatures.

Visualizations

References

Application Notes and Protocols: In Vitro Functional Assays for SNT-207707, a Selective Melanocortin-4 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

SNT-207707 is a selective, potent, and orally active antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3] The MC-4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and is critically involved in the regulation of food intake and energy homeostasis.[4] Antagonism of MC-4R has been shown to stimulate food intake, making it a promising therapeutic strategy for conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.[4] this compound exhibits high affinity for the MC-4 receptor, with an IC50 of 8 nM in binding assays and 5 nM in functional assays, and demonstrates over 200-fold selectivity against other melanocortin receptor subtypes like MC-3 and MC-5.[1][3]

These application notes provide detailed protocols for key in vitro functional assays to characterize the antagonist activity of this compound and similar compounds targeting the MC-4R. The described assays are essential for determining compound potency, mechanism of action, and selectivity.

Summary of this compound Antagonist Activity

The following table summarizes the in vitro antagonist activity of this compound at the human melanocortin-4 receptor.

| Assay Type | Parameter | This compound Value | Reference |

| Radioligand Binding Assay | IC50 | 8 nM | [1][2][3] |

| Functional Assay (e.g., cAMP) | IC50 | 5 nM | [1][2] |

| Selectivity vs. MC-3R | Fold-Selectivity | >200-fold | [1][3] |

| Selectivity vs. MC-5R | Fold-Selectivity | >200-fold | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

MC-4R Signaling and Antagonism by this compound

The melanocortin-4 receptor (MC-4R) is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation by an agonist, such as alpha-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular responses. This compound, as a competitive antagonist, binds to the MC-4R and prevents the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade.

References

Troubleshooting & Optimization

Optimizing SNT-207707 dosage for maximal effect in mice

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of SNT-207707 for maximal effect in mice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The MC4R is a G-protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a region of the brain crucial for regulating food intake and energy expenditure.[5] The endogenous anorexigenic (appetite-suppressing) peptide α-melanocyte-stimulating hormone (α-MSH) activates MC4R, leading to a decrease in food intake.[5] this compound competitively blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling pathway and leading to an increase in food intake (orexigenic effect).[5][6] The endogenous inverse agonist for the MC4R is the agouti-related protein (AgRP), which naturally increases food intake.[5]

Q2: What is the recommended starting dosage of this compound in mice?